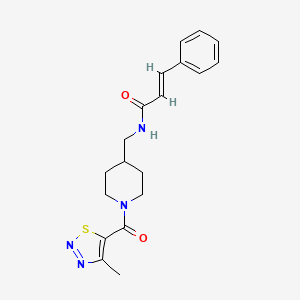
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is an amide derivative of cinnamamide and contains a piperidine ring and a thiadiazole ring in its structure.
科学的研究の応用
Structural Analysis and Drug Development
Research on compounds structurally related to N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide has focused on their potential in drug development and understanding their structural characteristics. For instance, the crystal structure determination of related cinnamoyl piperidide compounds has been essential for their application as clinical remedies in treating conditions like epilepsy, highlighting the significance of structural analysis in drug design (Lin & Shen, 1982). Additionally, derivatives of cinnamoyl and thiadiazole have been synthesized and tested for antimicrobial activities, demonstrating the broad potential of these compounds in therapeutic applications (Mahmoud et al., 2017).
Anticonvulsant Activity
Structural modification of compounds similar to this compound has led to the development of drugs with anticonvulsant properties. The transformation of piperine into N-(3,4-methylenedioxy-cinnamoyl)-piperidine, used in clinics as antiepilepsirine, illustrates the effectiveness of structural modifications in enhancing anticonvulsant activity, with extensive studies conducted on various structural moieties of these molecules (Li & Wang, 1995).
Antifungal and Fungicidal Applications
Thiadiazole and cinnamamide derivatives have also shown promising antifungal and fungicidal activities. Research involving isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives has indicated significant improvements in antifungal activities, with some compounds exhibiting potent effects against various fungal species. These findings suggest potential agricultural applications, such as the development of fungicides to protect crops from fungal infections (Chen et al., 2019).
Medicinal Chemistry and Receptor Binding Studies
The exploration of pyrazole derivatives related to this compound in medicinal chemistry has provided insights into receptor binding and the development of pharmacological probes. Studies have identified specific structural requirements for potent and selective activity at receptor sites, contributing to the design of therapeutic agents with minimized side effects (Lan et al., 1999).
Carbonic Anhydrase Inhibition
Further applications include the inhibition of carbonic anhydrase isozymes, with benzenesulfonamides incorporating aroylhydrazone and thiadiazole moieties showing low nanomolar activity against specific human isoforms. This research opens avenues for the development of therapeutic agents targeting conditions related to the dysregulation of carbonic anhydrases (Alafeefy et al., 2015).
作用機序
Target of Action
The compound contains a 1,2,3-thiadiazole ring, which is a heterocyclic compound. Compounds containing this ring have been found to exhibit a wide range of biological activities, including antimicrobial and antitumor activities . The specific targets of this compound would depend on its exact structure and any functional groups present.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, if the compound acts as an antimicrobial, it might inhibit a specific enzyme or disrupt a critical process in the microbial cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. For example, compounds containing a 1,2,3-thiadiazole ring might be well absorbed in the gastrointestinal tract if administered orally .
特性
IUPAC Name |
(E)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14-18(26-22-21-14)19(25)23-11-9-16(10-12-23)13-20-17(24)8-7-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3,(H,20,24)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAMEAZLEDFPMU-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

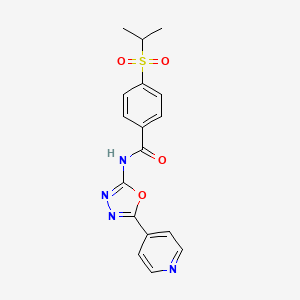
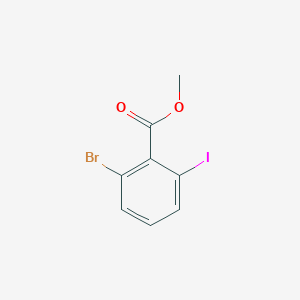
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2504914.png)
![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)

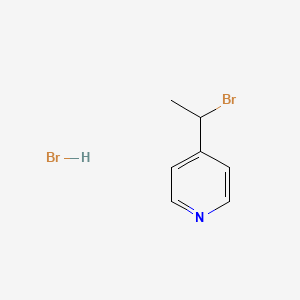
![N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2504925.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)

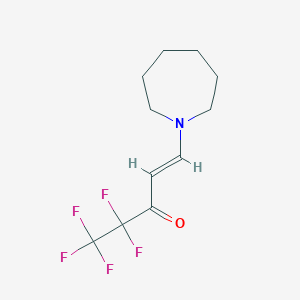
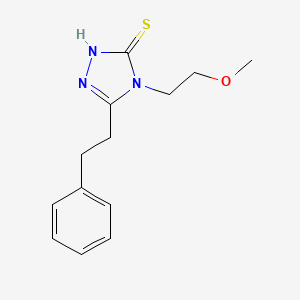
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)